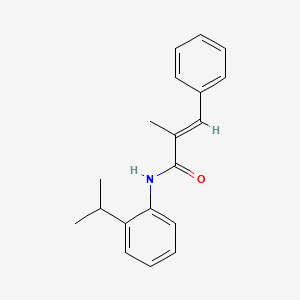
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide, also known as IPMPA, is a synthetic compound that belongs to the class of acrylamides. It is widely used in scientific research due to its unique chemical and biological properties. IPMPA is a potent inhibitor of the TRPV1 ion channel, which is involved in the perception of pain and temperature.
作用机制
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide acts as a competitive inhibitor of the TRPV1 ion channel by binding to the channel's pore region. This prevents the influx of calcium ions, which are involved in the perception of pain and temperature. N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been shown to have a high affinity for the TRPV1 ion channel, with an IC50 value of 0.4 μM.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. It has also been shown to reduce the levels of oxidative stress markers in animal models of colitis. In addition, N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been shown to reduce the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
实验室实验的优点和局限性
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has several advantages for lab experiments. It is a highly selective inhibitor of the TRPV1 ion channel, which allows for the specific targeting of this ion channel in biological systems. It also has a high affinity for the TRPV1 ion channel, which allows for the use of low concentrations of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide in experiments. However, N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has some limitations for lab experiments. It is a synthetic compound, which may limit its use in certain biological systems. It also has a short half-life, which may require frequent dosing in experiments.
未来方向
There are several future directions for the study of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide. One direction is the development of new analogs of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide with improved pharmacokinetic properties. Another direction is the investigation of the role of the TRPV1 ion channel in other pathological conditions such as diabetes and cardiovascular disease. In addition, the use of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide in combination with other therapies for the treatment of cancer and chronic pain should be explored. Finally, the development of new methods for the delivery of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide to specific tissues and organs should be investigated.
Conclusion
In conclusion, N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide is a synthetic compound that has been extensively studied in scientific research due to its ability to selectively inhibit the TRPV1 ion channel. It has several biochemical and physiological effects and has been shown to have potential therapeutic applications in the treatment of chronic pain, inflammation, and cancer. The development of new analogs of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide and the investigation of its role in other pathological conditions should be a focus of future research.
合成方法
The synthesis of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide is a multi-step process that involves the reaction of 2-isopropylphenylboronic acid with 2-methyl-3-phenylacryloyl chloride in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide. This synthesis method has been optimized to produce high yields of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide with high purity.
科学研究应用
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been extensively studied in scientific research due to its ability to selectively inhibit the TRPV1 ion channel. This ion channel is involved in the perception of pain and temperature, and its dysregulation is associated with various pathological conditions such as chronic pain, inflammation, and cancer. N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
(E)-2-methyl-3-phenyl-N-(2-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14(2)17-11-7-8-12-18(17)20-19(21)15(3)13-16-9-5-4-6-10-16/h4-14H,1-3H3,(H,20,21)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQMUPFUHZKMOP-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-methyl-3-phenyl-N-[2-(propan-2-yl)phenyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

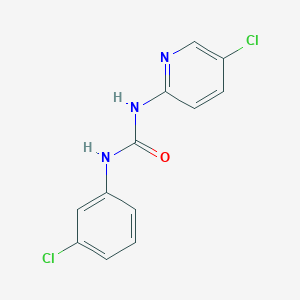
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5727584.png)
![4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde](/img/structure/B5727588.png)
![1-[4-(1,3-benzothiazol-2-ylthio)-3-nitrophenyl]ethanone](/img/structure/B5727590.png)

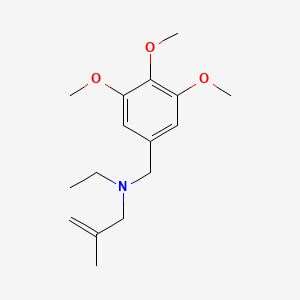

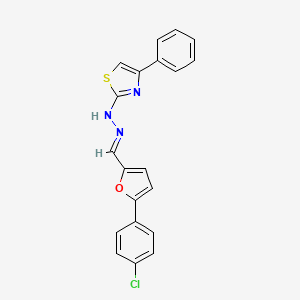

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5727638.png)


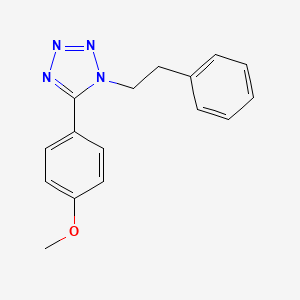
![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)